molecular formula C12H12ClN3O B1479209 3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 2098071-74-8

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

Cat. No.: B1479209
CAS No.: 2098071-74-8
M. Wt: 249.69 g/mol
InChI Key: JIFOMRVLJIWXTN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine ( 2098071-74-8) is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a complex fused heterocyclic system comprising a 1,2,3-triazole ring and a 1,4-oxazine ring, substituted with a reactive chloromethyl group and a phenyl moiety . The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, and derivatives are extensively investigated for their diverse pharmacological potentials, including anticancer, antiviral, and anti-inflammatory activities . The dihydro-1,4-oxazine ring is a significant pharmacophore found in various biologically active molecules and serves as a versatile synthon in organic synthesis . The presence of the chloromethyl group offers a reactive handle for further functionalization, allowing researchers to create amide linkages, alkylate nucleophiles, or synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. This compound is intended solely for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this molecule as a key intermediate in the design and synthesis of novel heterocyclic compounds for screening in various biological assays.

Properties

IUPAC Name

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-6-10-11-8-17-12(7-16(11)15-14-10)9-4-2-1-3-5-9/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFOMRVLJIWXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of such fused heterocyclic systems generally follows a sequence involving:

  • Formation of the triazole ring via cyclization of appropriate hydrazine or azide precursors.
  • Construction of the oxazine ring through intramolecular cyclization involving an oxygen nucleophile.
  • Introduction of the chloromethyl substituent via halomethylation reactions, typically using chloromethylating agents or halogen exchange on methyl precursors.

Reported Synthetic Routes for Related Triazolo-Oxazine Compounds

Cyclization of Amino-Triazole Precursors

A common approach involves refluxing amino-substituted triazoles with suitable aldehydes or halomethylating agents in polar solvents such as ethanol or tetrahydrofuran (THF), often in the presence of bases like triethylamine (TEA) or potassium hydroxide (KOH). This promotes heterocyclization and ring closure to form the fused triazolo-oxazine system.

  • For example, mixtures of 1,2,4-triazole derivatives with chloromethyl-diphenylphosphine oxide in THF and TEA refluxed for several hours yielded chloromethylated triazolo compounds after crystallization.

  • Similarly, refluxing triazole precursors with phenacyl bromide in ethanolic KOH followed by acidification produced related fused heterocycles.

Use of Hydrazine Hydrate and Aldehydes

Hydrazine hydrate treatment of suitable amide or hydrazide intermediates in ethanol under reflux conditions, followed by addition of aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde), has been employed to construct triazole rings fused with other heterocycles.

Oxidative Cyclization and C-H Functionalization

Oxidative cyclization methods involving disulfide formation and subsequent intramolecular ring closure have been reported for related triazolo heterocycles. These methods often use strong bases like sodium hydride in DMF under reflux or photochemical activation (254 nm irradiation) to promote ring closure.

Specific Preparation Example (Inferred from Analogous Compounds)

Step Reagents and Conditions Outcome
1. Preparation of amino-triazole intermediate React 4-amino-1,2,3-triazole derivative with appropriate aldehyde or halomethyl precursor in ethanol/DMF mixture, reflux 3-5 h Formation of triazole intermediate with amino substitution
2. Chloromethylation Reflux intermediate with chloromethyl-diphenylphosphine oxide in THF with triethylamine for 5 h Introduction of chloromethyl group at desired position
3. Cyclization to fused oxazine ring Treatment with base (e.g., KOH) in ethanolic solution, reflux 3 h, followed by acidification Intramolecular cyclization forming the oxazine ring fused to triazole
4. Purification Filtration, crystallization from suitable solvents (ethanol, THF) Isolation of pure 3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c]oxazine

Reaction Conditions and Yields

Parameter Typical Conditions Observed Yields (%)
Solvents Ethanol, THF, DMF -
Temperature Reflux (80-110 °C) -
Reaction Time 3–6 hours -
Base Triethylamine, KOH -
Purification Method Crystallization, filtration, flash chromatography -
Yields for related compounds 30–70% (depending on step and substituents) 36% reported for similar triazolo compounds

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Reflux with chloromethylating agents Chloromethyl-diphenylphosphine oxide, TEA THF, reflux 5 h Direct chloromethylation, moderate yields Requires careful control of conditions
Base-induced cyclization KOH or NaH in ethanol or DMF Reflux 3-6 h Efficient ring closure Sensitive to moisture, side reactions possible
Hydrazine hydrate cyclization Hydrazine hydrate, aldehydes Ethanol, reflux 6-12 h Forms triazole ring efficiently Longer reaction times
Oxidative cyclization Sodium hydride, bromine/iodine DMF, reflux or photochemical High functional group tolerance Requires strong base and oxidants

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo-oxazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with enzyme active sites, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The chloromethyl derivative is compared to structurally related triazolo-oxazines with varying substituents (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents logP Stereochemistry
3-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine (Target) C₁₂H₁₂ClN₃O 249.70 -CH₂Cl at C3, -Ph at C6 ~3.2* Not specified
(R)-6-Phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine C₁₁H₁₁N₃O 201.23 -Ph at C6 ~2.1 (6R) configuration
6-(4-Methoxyphenyl)-...-3-carboxylic acid C₁₃H₁₃N₃O₄ 275.26 -COOH at C3, -4-MeO-Ph at C6 4.66 Racemic mixture
3-Oxadiazol-5-yl-6-(4-chlorophenyl) derivative C₂₂H₂₀ClN₅O₃ 437.88 -Oxadiazole at C3, -4-Cl-Ph ~4.65 Not specified

*Estimated via computational methods; values for analogous compounds from .

Key Observations:
  • This makes the target compound more reactive in cross-coupling or alkylation reactions .
  • Lipophilicity : The logP of the target compound (~3.2) is intermediate, balancing the hydrophobic phenyl group and polar oxazine-triazole core. In contrast, the 4-methoxyphenyl derivative (logP 4.66) is more lipophilic due to the methoxy group, while the carboxylic acid analog (logP 4.66) paradoxically retains high lipophilicity despite its polar carboxyl group, likely due to intramolecular hydrogen bonding .
  • Stereochemistry : The (6R)-configured analog () demonstrates the impact of chirality on biological activity, though the target compound’s stereochemical details are unspecified .

Stability and Commercial Availability

  • Stability : The chloromethyl group may confer instability under basic or nucleophilic conditions, unlike the more stable carboxylic acid derivatives ().

Biological Activity

3-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • CAS Number : 2098071-74-8
  • Molecular Formula : C12H12ClN5O
  • Molecular Weight : 265.7 g/mol
  • Boiling Point : Not specified
  • Solubility : High GI absorption indicates good solubility in biological systems.

Biological Activity Overview

Research indicates that compounds in the triazole class often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. For example:

  • A study demonstrated that related triazole compounds exhibited effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .
  • The compound's structure suggests it may interact with microbial enzymes or cell wall synthesis pathways.

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have yielded promising results:

  • In vitro studies indicated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa . The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : Triazoles can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
  • Receptor Modulation : The compound may also function as a modulator for various receptors implicated in cancer and inflammatory pathways.

Case Studies

Several case studies have highlighted the efficacy of triazolo derivatives:

  • Study on Anticancer Effects : A series of triazole derivatives were tested against breast cancer cell lines. Results showed significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM for different derivatives .
  • Antimicrobial Efficacy : A comparative study on triazole compounds found that those with chloromethyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .

Data Summary Table

Activity TypeTest Organisms/CellsIC50/MIC ValuesReference
AntimicrobialVarious Bacteria0.5 - 16 µg/mL
AnticancerMCF-7 Cell Line10 - 30 µM
Enzyme InhibitionCOX/LOXModerate Inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

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